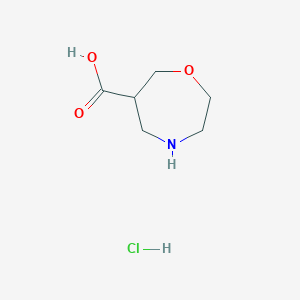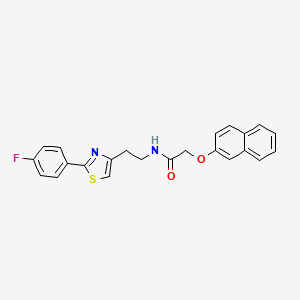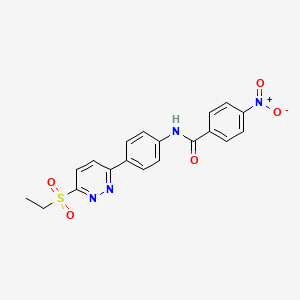![molecular formula C24H23NO3 B2396809 4-(4-Cyanophenyl)phenyl 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptanecarboxylate CAS No. 622353-95-1](/img/structure/B2396809.png)
4-(4-Cyanophenyl)phenyl 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Cyanophenyl)phenyl 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptanecarboxylate, commonly known as CTPO, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields including medicinal chemistry, material science, and organic synthesis. CTPO is a bicyclic lactone that contains a fused cyclopropane ring and a beta-lactone ring. The compound has a molecular weight of 365.46 g/mol and its molecular formula is C23H23NO3.
Wirkmechanismus
Target of Action
The primary target of this compound is human soluble epoxide hydrolase (sEH) . sEH is a promising target in the therapy of hypertension, inflammatory, and pain states .
Mode of Action
The compound acts as an inhibitor of sEH . It interacts with sEH, preventing it from performing its normal function. This interaction and the resulting changes can lead to therapeutic effects in the treatment of conditions like hypertension, inflammation, and pain .
Biochemical Pathways
The inhibition of sEH affects the metabolism of epoxides , which are involved in various biochemical pathways. The downstream effects of this inhibition can lead to changes in the body’s response to inflammation, pain, and blood pressure regulation .
Pharmacokinetics
It is noted that most known highly active seh inhibitors are characterized by high lipophilicity and related low metabolic stability . This suggests that the compound may have similar properties, which could impact its bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its inhibition of sEH. This can lead to a decrease in the metabolism of certain epoxides, potentially resulting in therapeutic effects for conditions like hypertension, inflammation, and pain .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s high lipophilicity could affect its solubility in water and its distribution in the body . Additionally, factors such as pH and temperature could potentially influence the compound’s stability and activity .
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using CTPO in lab experiments include its potent anti-inflammatory and analgesic properties, its ability to modulate gene expression, and its potential as a chemotherapeutic agent. However, the limitations of using CTPO in lab experiments include its complex synthesis process, its relatively high cost, and its potential toxicity.
Zukünftige Richtungen
There are several future directions for research on CTPO. Firstly, further studies are needed to fully understand the mechanism of action of the compound. Secondly, studies are needed to investigate the potential of CTPO as a chemotherapeutic agent for the treatment of various types of cancer. Thirdly, studies are needed to explore the potential of CTPO as a therapeutic agent for other diseases such as neurodegenerative disorders and autoimmune diseases. Finally, studies are needed to develop more efficient and cost-effective methods for synthesizing CTPO.
Synthesemethoden
The synthesis of CTPO involves a multistep process that requires specialized equipment and reagents. The most commonly used method for synthesizing CTPO is the Pauson-Khand reaction, which involves the reaction of a terminal alkyne, an alkene, and a metal carbonyl complex. In this reaction, the alkyne and alkene undergo a cycloaddition reaction to form a cyclopropyl intermediate, which then undergoes a rearrangement to form the bicyclic lactone CTPO.
Wissenschaftliche Forschungsanwendungen
CTPO has been extensively studied for its potential applications in medicinal chemistry. Several studies have reported that CTPO exhibits potent anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of chronic pain and inflammation-related disorders. Furthermore, CTPO has been shown to exhibit potent antitumor activity against various cancer cell lines, indicating its potential as a chemotherapeutic agent.
Eigenschaften
IUPAC Name |
[4-(4-cyanophenyl)phenyl] 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO3/c1-22(2)23(3)12-13-24(22,14-20(23)26)21(27)28-19-10-8-18(9-11-19)17-6-4-16(15-25)5-7-17/h4-11H,12-14H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILHUGSXRANMEIC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(CC2=O)C(=O)OC3=CC=C(C=C3)C4=CC=C(C=C4)C#N)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

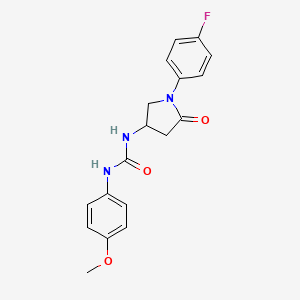

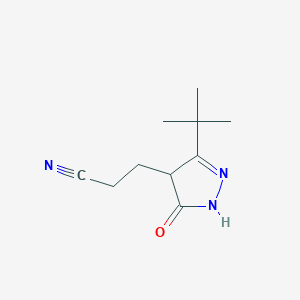
![2-Bromo-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]benzenesulfonamide](/img/structure/B2396731.png)
![N-cyclohexyl-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2396734.png)

![(Z)-2-Cyano-N-prop-2-enyl-3-[4-(pyridin-4-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B2396738.png)
![4-bromo-2-{(E)-[(3-isopropylphenyl)imino]methyl}phenol](/img/structure/B2396740.png)
![2-methoxyethyl 5-((benzo[d][1,3]dioxole-5-carbonyl)oxy)-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B2396742.png)
![N~6~-(3-methoxybenzyl)-N~6~-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2396743.png)

